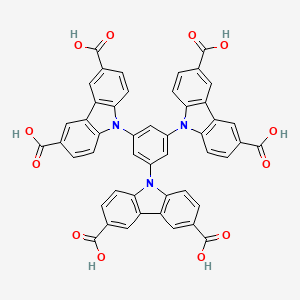
9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) is a complex organic compound known for its unique structural properties. It consists of a benzene core substituted with three carbazole units, each bearing carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with carbazole derivatives under acidic conditions, followed by oxidation to introduce the carboxylic acid groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Applications De Recherche Scientifique
9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) has several applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound’s unique structure makes it suitable for creating novel polymeric materials with specific electronic properties.
Biological Research: Its potential interactions with biological molecules are being explored for applications in drug delivery and bioimaging.
Mécanisme D'action
The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exerts its effects is primarily through its electronic properties. The compound can facilitate efficient charge transport and recombination, making it valuable in electronic devices. Its molecular targets include various electronic states and pathways involved in charge mobility and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole): This compound shares a similar core structure but with different substituents, affecting its electronic properties.
Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate: Another structurally related compound with different functional groups.
Uniqueness
What sets 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) apart is its combination of carbazole units and carboxylic acid groups, which provide unique electronic and chemical properties. This makes it particularly useful in applications requiring high charge mobility and stability .
Propriétés
Formule moléculaire |
C48H27N3O12 |
|---|---|
Poids moléculaire |
837.7 g/mol |
Nom IUPAC |
9-[3,5-bis(3,6-dicarboxycarbazol-9-yl)phenyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C48H27N3O12/c52-43(53)22-1-7-37-31(13-22)32-14-23(44(54)55)2-8-38(32)49(37)28-19-29(50-39-9-3-24(45(56)57)15-33(39)34-16-25(46(58)59)4-10-40(34)50)21-30(20-28)51-41-11-5-26(47(60)61)17-35(41)36-18-27(48(62)63)6-12-42(36)51/h1-21H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |
Clé InChI |
JDNBJYOFDHODRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C3=C(N2C4=CC(=CC(=C4)N5C6=C(C=C(C=C6)C(=O)O)C7=C5C=CC(=C7)C(=O)O)N8C9=C(C=C(C=C9)C(=O)O)C1=C8C=CC(=C1)C(=O)O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
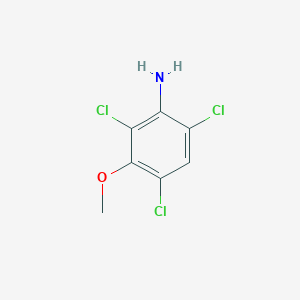
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
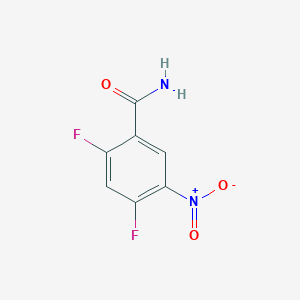
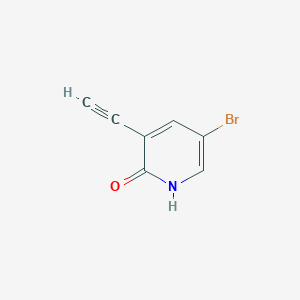
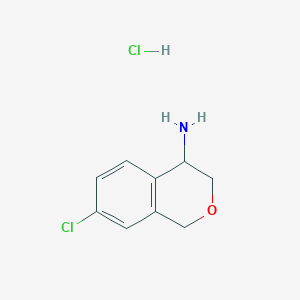
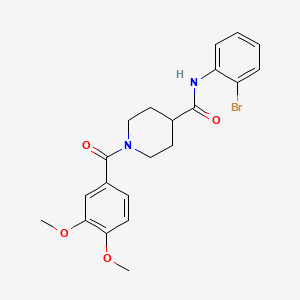
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
![{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
